4-(Dimethylamino)tetrahydrofuran-3-ol

説明

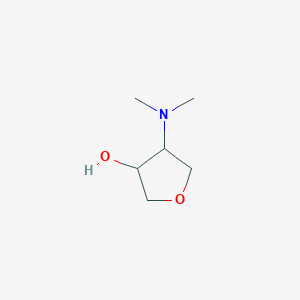

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(dimethylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7(2)5-3-9-4-6(5)8/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZUJWAKYFHDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544509 | |

| Record name | 4-(Dimethylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10295-90-6 | |

| Record name | 4-(Dimethylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies for 4 Dimethylamino Tetrahydrofuran 3 Ol

Classical and Contemporary Approaches to the Tetrahydrofuran (B95107) Core

The construction of the tetrahydrofuran ring is a well-established field, with a variety of methods available to the synthetic chemist. These strategies range from classical cyclization reactions to more modern catalytic approaches.

Cyclization Reactions for Furan Ring Formation

Intramolecular cyclization is a cornerstone of tetrahydrofuran synthesis. One prominent method is the 5-endo-trig cyclization of homoallylic alcohols. For instance, sulfonyl-substituted homoallylic alcohols can be induced to cyclize in the presence of a base to yield 2,5-disubstituted tetrahydrofurans. The stereochemical outcome of these reactions can often be controlled by the geometry of the double bond in the starting material.

Radical cyclizations also offer a powerful tool for the formation of the tetrahydrofuran nucleus. Bis(β-alkoxyacrylates) derived from diols can undergo radical cyclization to form complex (tetrahydrofuranyl)tetrahydrofuran systems acs.org. Another approach involves the intramolecular radical cyclization of unsaturated carboxylic acids, which proceeds via a Kolbe decarboxylation followed by cyclization and radical-radical cross-coupling mdpi.com.

Palladium-catalyzed reactions provide a versatile platform for tetrahydrofuran synthesis. For example, the palladium-catalyzed coupling of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single step, leading to substituted tetrahydrofurans with high diastereoselectivity organic-chemistry.org. Furthermore, tuning the reactivity of arylpalladium intermediates allows for either 5-exo or 6-endo cyclizations of alkynols, offering a divergent route to oxygen-containing heterocycles organic-chemistry.org.

Table 1: Comparison of Cyclization Strategies for Tetrahydrofuran Ring Formation

| Method | Key Features | Example Starting Materials | Catalyst/Reagent |

|---|---|---|---|

| 5-endo-trig Cyclization | Stereocontrol based on double bond geometry. | Sulfonyl-substituted homoallylic alcohols | Base |

| Radical Cyclization | Formation of complex fused ring systems. | Bis(β-alkoxyacrylates), Unsaturated carboxylic acids | Radical initiators (e.g., AIBN) |

| Palladium-Catalyzed Cyclization | Forms C-C and C-O bonds simultaneously; high diastereoselectivity. | γ-hydroxy alkenes and aryl bromides, Alkynols | Palladium catalysts (e.g., Pd(OAc)2) |

Reductive Pathways from Furan Systems

The catalytic hydrogenation of furan and its derivatives is a direct and widely used method for the synthesis of tetrahydrofurans. This transformation typically involves the use of transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere. For instance, furan can be reduced to tetrahydrofuran using a palladous oxide catalyst, often with high yields nih.gov. Raney nickel is another effective catalyst for this transformation, particularly at elevated temperatures and pressures nih.gov.

Recent advancements have focused on developing more sustainable and selective reduction methods. For example, the reduction of furfural, a biomass-derived aldehyde, can be tuned to produce various furan and tetrahydrofuran derivatives by varying the ratio of formic acid and sodium formate as the reductants in the presence of a palladium catalyst mdpi.com. This approach highlights the potential for producing tetrahydrofuran scaffolds from renewable resources.

Hydroxylation Techniques for Tetrahydrofuran Scaffolds

The introduction of a hydroxyl group onto a pre-formed tetrahydrofuran ring is a key step in the synthesis of many target molecules, including 4-(dimethylamino)tetrahydrofuran-3-ol. Oxidative cyclization of 1,5-dienes can directly yield hydroxylated tetrahydrofuran derivatives, although this often requires stoichiometric amounts of strong oxidants like KMnO4 or OsO4 ub.bw.

A more direct approach to a precursor for this compound involves the synthesis of 3-hydroxytetrahydrofuran. This can be achieved through the cyclization of 1,2,4-butanetriol in the presence of an acid catalyst such as p-toluenesulfonic acid google.com. The chiral enantiomers of 3-hydroxytetrahydrofuran can be accessed from enantiomerically pure 1,2,4-butanetriol, which in turn can be synthesized from chiral starting materials like L-malic acid google.com. Another method involves the hydroboration-oxidation of 2,3- or 2,5-dihydrofuran.

The oxidation of tetrahydrofuran itself can lead to hydroxylated products. For example, aerial oxidation of tetrahydrofuran in the presence of a trimeric Cu(I) complex has been shown to produce 2-hydroxytetrahydrofuran researchgate.net. While this particular example yields the 2-hydroxy derivative, it demonstrates the principle of direct C-H oxidation of the tetrahydrofuran ring.

Introduction of the Dimethylamine Moiety

With the tetrahydrofuran-3-ol core in hand, the next critical step is the introduction of the dimethylamino group at the C4 position. This can be accomplished through either direct amination methodologies or reductive amination strategies.

Direct Amination Methodologies

Direct amination of a hydroxyl group is a challenging transformation. A more common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with dimethylamine.

An alternative and more direct approach involves the ring-opening of an epoxide with an amine. In the context of synthesizing this compound, a plausible precursor would be a 3,4-epoxytetrahydrofuran. The synthesis of such an epoxide can be achieved from an allylic alcohol precursor via Sharpless asymmetric epoxidation google.com. The subsequent nucleophilic ring-opening of this epoxide with dimethylamine would then yield the desired this compound. The regioselectivity of the ring-opening would be a critical factor to control.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

To apply this strategy to the synthesis of this compound, a suitable precursor would be tetrahydrofuran-3-one. The synthesis of tetrahydrofuran-3-one can be accomplished by the oxidation of 3-hydroxytetrahydrofuran. Once the ketone is formed, it can be reacted with dimethylamine in the presence of a reducing agent to yield the target molecule.

A variety of reducing agents can be employed for reductive amination, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2/Pd-C). The choice of reducing agent can be crucial for the success of the reaction, especially with sensitive substrates. The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and a source of the N-methyl groups, is another classical method for reductive amination that could be applicable mdpi.com.

Table 2: Key Precursors and Reactions for the Introduction of the Dimethylamine Moiety

| Strategy | Key Precursor | Reaction | Key Reagents |

|---|---|---|---|

| Direct Amination (via Epoxide) | 3,4-Epoxytetrahydrofuran | Nucleophilic Ring-Opening | Dimethylamine |

| Reductive Amination | Tetrahydrofuran-3-one | Imine/Enamine formation and reduction | Dimethylamine, Reducing Agent (e.g., NaBH3CN, H2/Pd-C) |

Stereocontrolled Synthesis of this compound

The biological activity of molecules like this compound is intrinsically linked to their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Stereocontrolled strategies focus on the selective formation of one stereoisomer over others.

Diastereoselective Control in Ring-Forming Reactions

The construction of the tetrahydrofuran (THF) ring with specific relative stereochemistry at the C3 and C4 positions is a central challenge. Diastereoselective control is typically achieved during the key ring-forming step. Various strategies, such as substrate-controlled cyclizations and reagent-controlled annulations, are employed to govern the formation of either cis or trans diastereomers.

For instance, intramolecular cyclizations of acyclic precursors, such as epoxy alcohols, are a common method. The stereochemistry of the starting material directly influences the final product's configuration through mechanisms like SN2 ring-closure, where the stereocenter at the oxirane ring is inverted. organic-chemistry.orgresearchgate.net Another powerful approach is the [3+2] annulation reaction, where a three-atom component reacts with a two-atom component. For example, the reaction between activated cyclopropanes and aldehydes, mediated by a Lewis acid, can produce highly substituted tetrahydrofurans with excellent diastereoselectivity. nih.gov The choice of substituents on the starting materials can sterically guide the reaction to favor a specific diastereomer.

| Reaction Type | Key Reagents/Substrates | Typical Diastereomeric Ratio (d.r.) | Reference Principle |

|---|---|---|---|

| Intramolecular SN2 Cyclization | γ,δ-Epoxy Alcohols/Sulfones | >10:1 to >20:1 | organic-chemistry.orgresearchgate.net |

| [3+2] Annulation | Donor-Acceptor Cyclopropanes & Aldehydes | up to 20:1 | nih.gov |

| Palladium-Catalyzed Oxidative Cyclization | γ-Hydroxy Alkenes | >20:1 | nih.gov |

| Lewis Acid-Mediated Ring Contraction | 4,5-Dihydro-1,3-dioxepins | up to 30:1 | nih.gov |

Enantioselective Approaches to Chiral Tetrahydrofuran Derivatives

To obtain a single enantiomer of this compound, enantioselective strategies are essential. These approaches can be broadly categorized into two main types: using a chiral pool of starting materials or employing chiral catalysts.

A common chiral pool approach involves starting with readily available, enantiopure natural products. For example, the synthesis of chiral (S)-3-hydroxytetrahydrofuran can be achieved starting from L-malic acid. google.com This multi-step process involves esterification, reduction to a butanetriol, and a final acid-catalyzed cyclodehydration to form the chiral THF ring. google.com

Alternatively, asymmetric catalysis provides a more versatile route. This involves using a small amount of a chiral catalyst to induce enantioselectivity in a reaction involving prochiral substrates. For instance, a one-pot sequential copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols has been developed to produce polysubstituted tetrahydrofurans with high enantioselectivities (up to 97% ee). chemistryviews.org These products can then be converted to the corresponding chiral amines. chemistryviews.org Similarly, chiral (salen)Co(III) complexes have been used as catalysts in the synthesis of enantiopure tetrahydrofurans.

| Enantioselective Method | Catalyst/Chiral Source | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference Principle |

|---|---|---|---|---|

| Chiral Pool Synthesis | L-Malic Acid | Prochiral Acyclic Precursor | >95% | google.com |

| Asymmetric Iodocyclization | Cu-Catalyst with Chiral Ligand | γ,δ-Unsaturated Alcohols | up to 97% | chemistryviews.org |

| Kinetic Resolution | Lipase Enzyme | Racemic 3-hydroxytetrahydrofurans | >99% | us.es |

| Asymmetric Cycloetherification | (salen)Co(III) Complex | Epoxy Alcohols | up to 98% | researchgate.net |

Optimization of Reaction Parameters and Yield Enhancement

Beyond stereocontrol, the practical synthesis of this compound requires careful optimization of reaction parameters to maximize yield and ensure process efficiency. Key factors include the choice of solvent, the catalytic system, and physical parameters like temperature and pressure.

Solvent Selection and Its Impact on Selectivity

The solvent is not merely an inert medium but can actively participate in the reaction, influencing both rate and selectivity. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize transition states, thereby directing the reaction toward a specific diastereomer. researchgate.net This phenomenon, known as solvent-controlled diastereodivergent synthesis, is a powerful tool. For example, in the synthesis of spirocyclopentaneoxindoles, changing the solvent from tetrahydrofuran (THF) to 1,2-dichloroethane (DCE) can invert the diastereoselectivity of the reaction. researchgate.net In amination reactions, solvents like ethanol have been shown to be highly effective, providing excellent yields at room temperature, whereas reactions in other solvents like acetonitrile or THF may not proceed at all under similar conditions. acs.org

| Solvent | Typical Effect on Selectivity (d.r.) | Rationale | Reference Principle |

|---|---|---|---|

| Toluene (Non-polar) | Favors cis isomer | May favor compact, less polar transition states. | researchgate.net |

| Ethanol (Protic) | Can significantly enhance reaction rate and yield in aminations. | Hydrogen bonding can stabilize intermediates and transition states. | acs.org |

| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Can enable reactions that do not proceed in less polar solvents. | High polarity solvates ions and polar species effectively. | acs.org |

| Tetrahydrofuran (THF) (Polar Aprotic) | Often used, but selectivity can be highly substrate-dependent. | Good general-purpose solvent for organometallic reactions. | researchgate.net |

Catalytic Systems in Aminofuran Synthesis

Catalysis is fundamental to the efficient synthesis of complex heterocyclic molecules. Both metal-based and organocatalytic systems are employed in the synthesis of tetrahydrofuran rings and the introduction of the amino group. Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) are frequently used to catalyze cycloaddition and ring-forming reactions. nih.gov

Transition metal catalysts, particularly palladium, are widely used for C-C and C-O bond formation. Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form the tetrahydrofuran ring with high diastereoselectivity. nih.gov Copper catalysts are also effective, especially in asymmetric reactions for creating chiral centers. chemistryviews.org The choice of ligands attached to the metal center is crucial for controlling reactivity and selectivity.

| Catalyst Type | Example Catalyst | Function | Typical Loading (mol%) | Reference Principle |

|---|---|---|---|---|

| Lewis Acid | BF₃·OEt₂ | [3+2] Annulation, Cyclization | 50-100 | nih.gov |

| Transition Metal | Pd₂(dba)₃ / P(o-tol)₃ | Intramolecular Olefin Insertion | 1-5 | nih.gov |

| Transition Metal | Copper(I) with Chiral Ligand | Asymmetric Cycloetherification | 5-10 | chemistryviews.org |

| Organocatalyst | p-Toluenesulfonic Acid (PTSA) | Dehydrocyclization | ~1 | google.comorgsyn.org |

Temperature and Pressure Modulations for Process Efficiency

Temperature is a critical parameter that governs reaction kinetics. Higher temperatures can significantly reduce reaction times but may also lead to the formation of undesired side products, thereby lowering selectivity and yield. For instance, the acid-catalyzed cyclization of 1,2,4-butanetriol to form 3-hydroxytetrahydrofuran requires high temperatures, typically in the range of 180–220 °C, to drive the dehydration reaction. google.comorgsyn.org In contrast, many stereoselective catalytic reactions are performed at low temperatures (e.g., -78 °C to room temperature) to enhance selectivity by minimizing the energy available for overcoming the activation barrier to the undesired stereochemical pathway. google.com

Most laboratory-scale syntheses of tetrahydrofuran derivatives are conducted at atmospheric pressure. However, in an industrial setting, pressure can be modulated to control the concentration of gaseous reactants or to raise the boiling point of a solvent, allowing for higher reaction temperatures. While specific high-pressure examples for this aminofuran synthesis are not prominent in academic literature, it remains a viable tool for process optimization on a larger scale.

| Reaction Step | Temperature Range | Effect | Reference Principle |

|---|---|---|---|

| Acid-Catalyzed Dehydrocyclization | 180–220 °C | Promotes rapid cyclization and water removal. | google.comorgsyn.org |

| Stereoselective Addition | -78 °C to 0 °C | Maximizes diastereoselectivity by favoring the kinetically controlled product. | google.com |

| Palladium-Catalyzed Coupling | 25 °C to 100 °C (Reflux) | Temperature is optimized to balance reaction rate with catalyst stability. | nih.govresearchgate.net |

| Enzymatic Resolution | Room Temperature | Maintains enzyme activity and stability. | us.es |

Synthesis of Key Precursors and Reaction Intermediates

The synthesis of this compound relies on the strategic formation of key precursors and the controlled manipulation of reactive intermediates. The primary synthetic routes converge on the preparation of a highly functionalized tetrahydrofuran core, which can then be appropriately substituted. A critical precursor in the synthesis of the target molecule is 3,4-epoxytetrahydrofuran (ETHF), which serves as a versatile intermediate for the introduction of the amino and hydroxyl functionalities in the desired stereochemical arrangement.

Synthesis of 3,4-Epoxytetrahydrofuran (ETHF)

A pivotal intermediate for the synthesis of this compound is 3,4-epoxytetrahydrofuran. This epoxide allows for the direct introduction of the amine and alcohol functionalities through a nucleophilic ring-opening reaction.

One efficient and environmentally conscious method for the synthesis of ETHF involves the epoxidation of 2,5-dihydrofuran (DHF). rsc.orgrsc.org A greener approach utilizes hydrogen peroxide as the oxidant in the presence of a titanosilicate catalyst, Ti-MWW. This heterogeneous catalytic system allows for high conversion rates of DHF (greater than 95%) and excellent selectivity for ETHF (greater than 99%). rsc.orgrsc.org

Traditional methods for the epoxidation of 2,5-dihydrofuran have also been employed, utilizing peracids such as meta-chloroperbenzoic acid (m-CPBA) or trifluoroperacetic acid. rsc.orgrsc.org Another approach involves the use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640). rsc.orgrsc.org However, these stoichiometric oxidation methods often generate significant amounts of by-products and can be less environmentally friendly. rsc.orgrsc.org

An alternative route to ETHF is the chlorohydrin method, which proceeds via the ring-closing of trans-4-chloro-tetrahydrofuran-3-ol. rsc.orgrsc.org

The following table summarizes various synthetic approaches to 3,4-epoxytetrahydrofuran:

| Starting Material | Reagents and Catalysts | Key Features | Reference |

| 2,5-Dihydrofuran | Hydrogen peroxide, Ti-MWW catalyst | High conversion (>95%), high selectivity (>99%), environmentally friendly | rsc.orgrsc.org |

| 2,5-Dihydrofuran | m-Chloroperbenzoic acid (m-CPBA) | Stoichiometric oxidation, traditional method | rsc.orgrsc.org |

| 2,5-Dihydrofuran | Urea-hydrogen peroxide, phthalic anhydride | Stoichiometric oxidation | rsc.orgrsc.org |

| trans-4-Chloro-tetrahydrofuran-3-ol | Base | Ring-closing reaction (chlorohydrin method) | rsc.orgrsc.org |

Ring-Opening of 3,4-Epoxytetrahydrofuran with Dimethylamine

The key step in the synthesis of this compound from ETHF is the nucleophilic ring-opening of the epoxide with dimethylamine. This reaction is a classic example of an SN2 reaction, where the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. libretexts.orgyoutube.com This attack leads to the simultaneous opening of the three-membered ring and the formation of a C-N bond.

The reaction is expected to proceed via a backside attack, resulting in a trans relationship between the newly introduced dimethylamino group and the hydroxyl group. The regioselectivity of the attack (at C3 or C4) can be influenced by steric and electronic factors, as well as the reaction conditions. In general, under neutral or basic conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com

While specific literature detailing the reaction of 3,4-epoxytetrahydrofuran with dimethylamine is not abundant, the general principles of epoxide ring-opening by amines are well-established. echemi.comnih.govchemicalforums.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (THF) or an alcohol, and may be facilitated by the use of Lewis acids to activate the epoxide ring, though this can also influence the regioselectivity. echemi.comchemicalforums.com

Alternative Precursors and Intermediates

An alternative synthetic strategy towards this compound could involve a reductive amination approach. wikipedia.orgorganicreactions.orgmasterorganicchemistry.com This would necessitate the synthesis of a ketone precursor, namely tetrahydrofuran-3-one. Tetrahydrofuran-3-one can be synthesized from the readily available 3-hydroxytetrahydrofuran through oxidation. wikipedia.org

Once tetrahydrofuran-3-one is obtained, subsequent functionalization at the 4-position would be required to introduce a group that can be converted to the dimethylamino moiety. A plausible intermediate would be a dicarbonyl compound that could undergo a selective reductive amination with dimethylamine in the presence of a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com This method is a cornerstone in the synthesis of amines from carbonyl compounds. wikipedia.orgorganicreactions.org

Elucidation of Reaction Mechanisms and Kinetic Dynamics

Mechanistic Pathways Governing 4-(Dimethylamino)tetrahydrofuran-3-ol Formation

The synthesis of this compound can be envisaged through several convergent pathways. A highly plausible route involves the reaction of an epoxide precursor with dimethylamine. This approach leverages the high reactivity of strained three-membered rings toward nucleophiles.

The construction of the tetrahydrofuran (B95107) skeleton often involves intramolecular cyclization, a type of ring-closing transformation. A common strategy employs an intramolecular SN2 reaction where a hydroxyl group acts as an internal nucleophile, attacking an electrophilic carbon and displacing a leaving group. For the synthesis of this compound, a linear precursor containing hydroxyl and amino functionalities, along with a suitable leaving group, could be designed to undergo cyclization.

However, a more direct and efficient pathway involves the ring-opening of a pre-formed epoxide. For instance, a precursor such as 3,4-epoxy-1-butanol can react with dimethylamine. The nucleophilic attack of the amine on one of the epoxide carbons leads to the opening of the strained ring, followed by an intramolecular SN2 reaction where the hydroxyl group attacks the other carbon, which now bears the newly introduced amino group and a leaving group, or a related sequence of steps.

A highly probable synthetic route begins with a diepoxide or an epoxy alcohol. The reaction sequence can be initiated by the nucleophilic ring-opening of an epoxide, such as 1,2-epoxy-4-butanol, by dimethylamine. This is followed by a subsequent acid-catalyzed intramolecular cyclization (hydroalkoxylation) to form the tetrahydrofuran ring. Alternatively, a [3+2] cycloaddition reaction could be employed, although this is generally used for more complex substituted tetrahydrofurans. nih.gov The intramolecular SN2 ring closure remains one of the most reliable methods, where stereocenters are often established before the final cyclization step. nih.gov

The introduction of the dimethylamino group is a critical step, typically achieved through a nucleophilic substitution or addition reaction. Dimethylamine, a potent nucleophile, readily attacks electrophilic centers. In the context of forming this compound, the most relevant mechanism is the SN2 ring-opening of an epoxide precursor.

The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of dimethylamine onto one of the carbon atoms of the epoxide ring. openstax.org This attack occurs from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.comyoutube.com Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.com

The mechanism can be described in two key steps:

Nucleophilic Attack: The dimethylamine molecule attacks the least substituted carbon of the epoxide in an SN2 fashion. masterorganicchemistry.com This breaks the C-O bond and relieves the ring strain, forming an alkoxide intermediate.

Protonation: The negatively charged oxygen (alkoxide) is then protonated by a protic solvent or during an acidic workup to yield the final hydroxyl group. masterorganicchemistry.com

This nucleophilic addition is a cornerstone of epoxide chemistry and provides a regioselective and stereoselective method for introducing the aminol functionality required for the target molecule.

While the primary pathway to this compound likely involves nucleophilic reactions, the reactivity of cyclic ether systems can also be influenced by radical and electrophilic processes.

Electrophilic Activation: The ring-opening of epoxides can be catalyzed by acids. openstax.org In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, forming a highly reactive protonated epoxide. canterbury.ac.nz This activation makes the epoxide carbons significantly more electrophilic. The subsequent nucleophilic attack by dimethylamine is thereby facilitated. A key difference in the acid-catalyzed pathway is the regioselectivity; the nucleophile tends to attack the more substituted carbon atom because that carbon can better stabilize the partial positive charge that develops in the transition state, which has significant SN1 character. openstax.org

Radical Activation: The tetrahydrofuran ring itself is susceptible to radical reactions, typically involving hydrogen atom abstraction. rsc.org Studies on the reaction of radicals with tetrahydrofuran show that hydrogen abstraction occurs preferentially at the α-carbon position (adjacent to the ring oxygen). nih.gov While not a direct pathway for the synthesis of this compound, this inherent reactivity highlights the potential for side reactions or alternative functionalization strategies under radical conditions. For instance, photochemically generated radicals can be used to functionalize C-H bonds in cyclic ethers. diva-portal.org

Degradation and Reactivity Mechanisms of Tetrahydrofuran Systems

The tetrahydrofuran (THF) ring is a saturated cyclic ether, generally characterized by its relative stability and modest reactivity compared to its acyclic counterparts or more strained cyclic ethers like epoxides. nih.gov However, its chemical inertness can be overcome under specific conditions, and the presence of substituents, such as in this compound, can significantly modulate its reactivity pathways.

The parent tetrahydrofuran molecule is not expected to undergo hydrolysis under neutral conditions due to the absence of readily hydrolyzable functional groups. nih.gov Its stability is attributed to the low ring strain of the five-membered ring and the chemical inertness of the ether linkage. However, solvolysis, including hydrolysis, can be induced under acidic conditions. The reaction proceeds via protonation of the ether oxygen, which activates the ring towards nucleophilic attack by the solvent. This results in ring cleavage to afford a diol or its derivatives.

For a substituted molecule like this compound, the solvolytic stability is influenced by its functional groups. The dimethylamino group, being basic, can be protonated under acidic conditions, which may alter the electron density distribution within the molecule but is less likely to directly activate the ether for cleavage compared to the protonation of the ether oxygen itself. The hydroxyl group can also influence the molecule's interaction with protic solvents through hydrogen bonding.

While the parent THF is considered non-readily degradable, microbial degradation pathways have been identified where hydroxylation at the C2 position is the initial step, leading to the unstable intermediate 2-hydroxytetrahydrofuran. ethz.ch This intermediate can then isomerize to 4-hydroxybutaraldehyde, which is further metabolized. ethz.ch This biological pathway underscores that while chemically stable, the THF ring can be enzymatically activated for degradation.

| Condition | Reactivity of Tetrahydrofuran Ring | Probable Outcome for this compound |

| Neutral Aqueous | Generally stable, lacks hydrolyzable groups. nih.gov | High hydrolytic stability expected. |

| Acidic (H₃O⁺) | Protonation of ether oxygen, followed by nucleophilic attack and ring cleavage. | Ring opening to form a substituted butane-1,4-diol derivative. |

| Microbial | Enzymatic hydroxylation at C2, leading to ring opening. ethz.ch | Potential for analogous enzymatic degradation, though specificity would vary. |

The cleavage of the C-O bonds in tetrahydrofuran can be facilitated by various metal-based reagents. These processes are significant in both synthetic chemistry and in understanding the degradation of THF as a solvent in organometallic reactions.

Bimetallic Reagents: Highly reactive bimetallic bases, such as sodium-magnesium or sodium-manganese combinations, have been shown to deprotonate and subsequently cleave the THF ring under mild conditions. researchgate.net This process involves the fragmentation of the ring into smaller units, which can be captured and stabilized by the bimetallic complexes. researchgate.net In contrast, less reactive bimetallic systems like sodium-zinc bases may only achieve α-metallation without subsequent ring opening. researchgate.net

Actinide Complexes: Thorium(IV) iodide complexes have demonstrated the ability to mediate the ring-opening of THF at ambient temperatures. For instance, ThI₄(THF)₄ undergoes a transformation to yield an iodobutoxide complex, ThI₃O(CH₂)₄I₃, effectively cleaving the ether bond. rsc.org This reactivity highlights the role of Lewis acidic metal centers in activating the C-O bond for cleavage.

Alkali Metals: Lithium metal is known to cleave certain substituted aromatic compounds in THF, indicating its potential to interact with and cleave the solvent itself under specific conditions, although the conditions can be critical. rsc.org

Frustrated Lewis Pairs (FLPs): Intramolecular FLPs, which contain both a Lewis acidic (LA) site and a Lewis basic (LB) site that are sterically prevented from forming a classical adduct, can activate and open the THF ring. nih.gov Mechanistic studies suggest that THF is initially activated by the LA center, followed by an attack from the basic function, leading to ring cleavage. nih.gov The presence of both a Lewis basic nitrogen (in the dimethylamino group) and a Lewis acidic coordinating group (the hydroxyl) in this compound suggests the potential for complex interactions with metal centers that could precede or influence ring-opening reactions.

| Metal Reagent Type | Proposed Mechanism of Action | Resulting Product(s) |

| Bimetallic Bases (Na/Mg) | Deprotonation followed by bond cleavage and fragmentation. researchgate.net | Captured oxide and C₄ fragments (e.g., bimetallated butadiene). researchgate.net |

| Thorium(IV) Complexes | Lewis acid activation of the ether oxygen, followed by nucleophilic attack of iodide. rsc.org | Iodobutoxide complexes. rsc.org |

| Intramolecular FLPs | Activation of THF at the Lewis acid site, followed by attack from the Lewis base site. nih.gov | Zwitterionic ring-opened products. |

Excited State Proton Transfer Dynamics in Related Amino-Hydroxy Compounds

Molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like an amino group) in close proximity can exhibit a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This process is relevant to this compound due to the presence of the 3-ol and 4-(dimethylamino) substituents.

The general mechanism for ESIPT involves the following steps:

Ground State: An intramolecular hydrogen bond exists between the proton donor (-OH) and the proton acceptor (-NMe₂).

Photoexcitation: Upon absorption of a photon, the molecule is promoted to an electronically excited state (S₁). This excitation often leads to a redistribution of electron density, which can significantly alter the acidity of the proton donor and the basicity of the proton acceptor.

Proton Transfer: In the excited state, a barrierless or very low-barrier proton transfer occurs from the donor to the acceptor. This creates an excited-state tautomer. nih.gov This transfer is an ultrafast process, often occurring on the femtosecond timescale. nih.gov

Emission/Relaxation: The excited tautomer can then relax to its ground state via fluorescence, typically at a longer wavelength (a large Stokes shift) compared to the absorption of the initial form. Following emission, a rapid back-proton transfer occurs in the ground state to regenerate the original isomer.

Studies on analogous systems, such as 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives, show that upon photoexcitation, the intramolecular hydrogen bond is strengthened in the S₁ state, facilitating the ESIPT reaction. researchgate.net The introduction of an amino group can influence the electronic density distribution, potentially weakening the hydrogen bond in the excited state but still allowing for the proton transfer to occur. researchgate.net The efficiency and dynamics of ESIPT are highly sensitive to the molecular geometry and the electronic properties of the substituents. nih.gov

For this compound, the flexible tetrahydrofuran ring would allow the hydroxyl and dimethylamino groups to adopt a conformation suitable for intramolecular hydrogen bonding, a prerequisite for ESIPT. The proton would transfer from the hydroxyl oxygen to the dimethylamino nitrogen.

| Parameter | Ground State (S₀) | Excited State (S₁) | Significance |

| State | Enol-form (O-H···N) | Keto-form (O···H-N⁺) after transfer | Formation of a transient tautomer. |

| Hydrogen Bond | Moderate strength. nih.gov | Bond length and angle change, facilitating transfer. nih.gov | Geometric changes upon excitation drive the reaction. |

| Proton Transfer Rate | Negligible | Ultrafast (femtosecond scale). nih.gov | ESIPT is a very rapid photophysical process. |

| Energy Barrier | High | Low or nonexistent. researchgate.net | The reaction becomes kinetically feasible only after photoexcitation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals, establish connectivity, and deduce stereochemical relationships.

A complete structural assignment would begin with the acquisition of high-resolution 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts (typically reported in ppm), signal integrations (proportional to the number of protons), and signal multiplicities (splitting patterns due to spin-spin coupling with neighboring protons).

To establish the connectivity between protons, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment would be performed. The COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms.

To correlate the proton signals with their directly attached carbon atoms, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would be acquired. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be utilized to probe longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular framework by connecting different spin systems.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data was not found.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 3.5 - 3.8 | 65 - 70 |

| H3 | 4.0 - 4.3 | 70 - 75 |

| H4 | 2.8 - 3.2 | 60 - 65 |

| H5 | 3.6 - 3.9 | 68 - 73 |

The relative stereochemistry of the hydroxyl and dimethylamino groups (cis or trans) would be a key aspect to determine. This can often be elucidated from the coupling constants (J-values) observed in the high-resolution ¹H NMR spectrum. The magnitude of the coupling constant between H3 and H4 would be particularly informative. Additionally, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be instrumental. These experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemistry.

Conformational analysis of the tetrahydrofuran ring, which can adopt various puckered conformations (e.g., envelope, twist), could also be investigated using a combination of coupling constant analysis and NOE data.

NMR spectroscopy can also provide insights into intermolecular interactions, such as hydrogen bonding. The chemical shift of the hydroxyl proton (OH) is often sensitive to concentration and solvent, which can indicate its involvement in hydrogen bonding. Variable temperature NMR studies could also be employed to study the dynamics of these interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its functional groups. Key expected frequencies include:

O-H stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region from the C-H bonds of the tetrahydrofuran ring and the methyl groups.

C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and the alcohol.

C-N stretch: Typically observed in the 1000-1250 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Bands for this compound (Note: This table is predictive and for illustrative purposes only, as experimental data was not found.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong | Medium to Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong | Medium |

| C-O stretch (alcohol) | 1000 - 1200 | Strong | Medium |

The position, shape, and width of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. A broad band suggests the presence of intermolecular hydrogen bonding between molecules. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the dimethylamino group, or the ether oxygen, could also be possible and would influence the O-H stretching frequency, typically causing a shift to a lower wavenumber. Concentration-dependent IR studies could help to distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonding.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

This article delves into the advanced spectroscopic techniques used to elucidate the structural and electronic properties of the chemical compound this compound. Due to the absence of extensive published experimental data for this specific molecule in the reviewed scientific literature, the following sections provide a detailed analysis based on established spectroscopic principles and data from analogous compounds. The characterization focuses on electronic spectroscopy, mass spectrometry, and X-ray crystallography to offer a comprehensive profile of its molecular identity and behavior.

Computational and Theoretical Chemistry Studies of 4 Dimethylamino Tetrahydrofuran 3 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules. sciepub.com These methods offer a balance between computational cost and accuracy, making them suitable for a wide range of chemical systems. Ab initio methods, while computationally more demanding, provide highly accurate results by solving the Schrödinger equation without empirical parameters.

A fundamental step in computational chemistry is geometry optimization, which aims to find the minimum energy structure of a molecule. wolfram.com This process involves calculating the forces on each atom and adjusting their positions until a stable conformation on the potential energy surface is reached.

For analogous molecules like tetrahydrofuran (B95107) (THF), DFT calculations using the B3LYP functional with a 6-311++G(2d,2p) basis set have been employed to determine its optimized geometry. vjol.info.vn The resulting bond lengths and angles from such calculations are typically in good agreement with experimental data, providing confidence in the theoretical model.

Table 1: Selected Optimized Geometrical Parameters of Tetrahydrofuran (THF) as an Analog.

| Parameter | Calculated (B3LYP/6-311++G(2d,2p)) | Experimental |

|---|---|---|

| C-O Bond Length (Å) | 1.435 | 1.428 |

| C-C Bond Length (Å) | 1.538 | 1.532 |

| C-O-C Bond Angle (°) | 106.5 | 106.6 |

| O-C-C Bond Angle (°) | 105.8 | 105.9 |

This table is interactive. You can sort and filter the data. Data is illustrative for the parent tetrahydrofuran molecule.

The energetic landscape of a molecule describes the relative energies of its different conformations. For substituted tetrahydrofurans, the orientation of the substituent groups (axial vs. equatorial) can significantly impact the molecule's stability. Computational methods can map these energetic landscapes to identify the most stable isomers.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. arxiv.orgrsc.org The calculated frequencies correspond to the normal modes of vibration of the molecule.

For THF, DFT calculations have been used to assign the fundamental vibrational modes. vjol.info.vn These theoretical spectra can be correlated with experimental spectra to aid in the interpretation of complex vibrational features. For instance, the characteristic C-O-C stretching and CH₂ rocking modes of the tetrahydrofuran ring can be accurately predicted.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in Tetrahydrofuran (THF).

| Vibrational Mode | Calculated (B3LYP/6-311++G(2d,2p)) | Experimental |

|---|---|---|

| C-H Stretch | 2980 - 3010 | 2850 - 2980 |

| CH₂ Scissoring | 1450 - 1480 | 1440 - 1470 |

| C-O-C Stretch | 1070 | 1075 |

| Ring Breathing | 915 | 912 |

This table is interactive. You can sort and filter the data. Data is illustrative for the parent tetrahydrofuran molecule.

The electronic properties of a molecule are governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjol.info.vn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

In a study on aminotetrahydrofurans, DFT calculations at the B3LYP/6-31G** level showed that the addition of amino groups to the tetrahydrofuran ring generally leads to a decrease in the HOMO-LUMO gap, suggesting an increase in reactivity. sciepub.comsciepub.com

Table 3: Calculated HOMO, LUMO, and Energy Gap for Tetrahydrofuran and an Amino-Substituted Analog.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Tetrahydrofuran | -7.21 | 1.54 | 8.75 |

| 3-Aminotetrahydrofuran | -6.85 | 1.62 | 8.47 |

This table is interactive. You can sort and filter the data. Data is illustrative and based on calculations for analogous molecules.

Electron density distribution maps provide a visual representation of how electrons are distributed within the molecule, highlighting regions of high and low electron density.

Reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. wikipedia.org The Fukui function, for instance, identifies the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool for understanding reactivity. wolfram.comresearchgate.net These maps illustrate the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of positive, negative, and neutral potential. wolfram.comresearchgate.net Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like 4-(Dimethylamino)tetrahydrofuran-3-ol, the oxygen and nitrogen atoms would be expected to be regions of negative electrostatic potential.

Table 4: Global Reactivity Descriptors for an Amino-Substituted Tetrahydrofuran Analog.

| Descriptor | Value |

|---|---|

| Ionization Potential (eV) | 6.85 |

| Electron Affinity (eV) | -1.62 |

| Chemical Hardness (η) | 4.24 |

| Chemical Potential (μ) | -2.62 |

| Electrophilicity Index (ω) | 0.81 |

This table is interactive. You can sort and filter the data. Data is illustrative and based on calculations for an analogous molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption and emission spectra. mdpi.comarxiv.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.comyoutube.com The method involves calculating the response of the ground-state electron density to a time-dependent electric field.

While specific TD-DFT studies on this compound are not available, the methodology has been successfully applied to a vast range of organic molecules. arxiv.orgmdpi.com For a molecule with both hydroxyl and amino functional groups, one would anticipate electronic transitions involving the non-bonding electrons on the oxygen and nitrogen atoms (n → π* or n → σ* transitions) as well as transitions involving the sigma framework of the molecule (σ → σ*). The solvent environment can also be included in these calculations to provide more realistic predictions of the spectra. youtube.com

Fluorescence spectra can also be predicted by first optimizing the geometry of the first excited state and then calculating the emission energy back to the ground state. The difference between the absorption and emission energies is known as the Stokes shift.

Table 5: Illustrative Predicted UV-Vis Absorption Data for a Generic Substituted Tetrahydrofuran.

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 235 | 0.012 | n(O) → σ* |

| S₀ → S₂ | 210 | 0.085 | n(N) → σ* |

| S₀ → S₃ | 195 | 0.150 | σ → σ* |

This table is interactive. You can sort and filter the data. This data is hypothetical and serves as an example of typical TD-DFT output.

Understanding Electron Redistribution upon Electronic Excitation

There are currently no published studies that have investigated the electron redistribution of this compound upon electronic excitation. Such a study would typically involve quantum mechanical calculations to determine the nature of its excited states and how the electron density shifts from the ground state. This information is crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics (MD) Simulations

A search of the scientific literature yielded no specific Molecular Dynamics (MD) simulations focused on this compound.

Dynamic Conformational Analysis and Flexibility of the Ring System

Without dedicated MD simulation studies, a detailed analysis of the dynamic conformations and the flexibility of the tetrahydrofuran ring system in this compound is not possible. Such simulations would provide insights into the accessible conformations of the molecule and the energy barriers between them.

Solvent Effects on Molecular Conformation and Reactivity

The influence of different solvents on the conformation and reactivity of this compound has not been computationally explored in published research. Investigating solvent effects through MD simulations is essential for predicting how the molecule will behave in different chemical environments.

Computational Modeling of Reaction Pathways

There is no available research on the computational modeling of reaction pathways involving this compound.

Identification and Characterization of Transition States

The identification and characterization of transition states are fundamental to understanding reaction mechanisms. However, no computational studies have been published that identify the transition state structures for reactions involving this compound.

Calculation of Activation Energies and Reaction Energetics

Consequently, without the characterization of reactants, products, and transition states, no data exists on the calculated activation energies and reaction energetics for any chemical transformation of this compound.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the Natural Bond Orbital (NBO) analysis or charge distribution of the compound this compound were identified. While general principles of NBO analysis can be applied to understand the electronic structure of molecules, and computational studies have been performed on the parent molecule, tetrahydrofuran, as well as other substituted derivatives, specific research findings, and data tables for this compound are not available in the public domain.

NBO analysis is a powerful theoretical tool used to study charge transfer and intramolecular interactions by analyzing the electron density of a molecule. This analysis provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. Similarly, charge distribution studies determine the partial atomic charges on each atom within a molecule, offering insights into its polarity, electrostatic potential, and potential sites for electrophilic or nucleophilic attack.

Although it is not possible to present specific research findings for this compound, a hypothetical NBO analysis would likely focus on the interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. For instance, the lone pair on the nitrogen of the dimethylamino group and the lone pairs on the oxygen of the hydroxyl group and the tetrahydrofuran ring would be expected to act as donor orbitals. The analysis would quantify the stabilization energies associated with the delocalization of electron density from these donor orbitals to the acceptor (antibonding) orbitals within the molecular framework.

Furthermore, charge distribution calculations would be expected to show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms bonded to these heteroatoms would likely exhibit a partial positive charge.

Without dedicated computational studies on this compound, any discussion of its specific NBO analysis and charge distribution remains speculative. The generation of accurate data tables and detailed research findings as requested is contingent upon future computational research being conducted and published on this particular molecule.

Applications in Organic Synthesis and Functional Materials Science

Role as a Versatile Synthetic Building Block

The inherent functionalities and stereochemical properties of 4-(dimethylamino)tetrahydrofuran-3-ol position it as a significant building block in synthetic chemistry. Such building blocks are fundamental units that chemists can readily incorporate into larger, more complex molecules, simplifying the synthetic process. illinois.eduillinois.educhemistryworld.com The tetrahydrofuran (B95107) core is a common motif in numerous biologically active natural products, highlighting the utility of its derivatives in medicinal chemistry. organic-chemistry.org

Integration into Complex Organic Frameworks

The structure of this compound is particularly suited for integration into complex molecular architectures, such as those found in pharmaceuticals and other functional organic materials. The dimethylamino group can enhance aqueous solubility and provides a site for specific interactions, such as hydrogen bonding or cation-π interactions, which are crucial for a molecule's biological activity. For instance, derivatives of this compound have been identified as key intermediates in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a class of targeted cancer therapies. The defined stereochemistry of the tetrahydrofuran ring allows for precise spatial positioning of the functional groups, a critical aspect in the design of molecules that interact with specific biological targets.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern chemistry, with widespread applications. researchgate.net Substituted tetrahydrofurans like this compound serve as valuable precursors for the synthesis of more advanced and complex heterocyclic systems. organic-chemistry.orgresearchgate.net The hydroxyl and amino functionalities can be chemically transformed to facilitate the construction of fused ring systems or to introduce further chemical diversity. For example, the hydroxyl group can be converted into a good leaving group, enabling intramolecular cyclization reactions with the nitrogen atom or other nucleophiles to form novel bicyclic or spirocyclic heterocyclic frameworks. The synthesis of various tetrahydrofuran derivatives is an active area of research, with numerous methods being developed to create substituted and functionalized rings. organic-chemistry.org

Design of Spatially Constrained Molecular Architectures

The non-planar, puckered nature of the tetrahydrofuran ring introduces significant conformational and spatial constraints into any molecule in which it is incorporated. zyvex.com This feature is highly advantageous in the design of molecules intended to have a specific three-dimensional shape, which is often a prerequisite for high-potency and selective interaction with biological macromolecules like enzymes and receptors. By using chiral versions of building blocks like this compound, chemists can control the absolute stereochemistry of the final product, leading to enantiomerically pure compounds. researchgate.netmedchemexpress.com The development of molecular building blocks that pre-encode three-dimensionality is a key strategy for simplifying the synthesis of complex 3D molecules. illinois.eduillinois.edu The defined spatial relationship between the hydroxyl and dimethylamino groups on the tetrahydrofuran scaffold provides a rigid framework that can be exploited to create highly structured and spatially defined molecular architectures.

Derivatization Strategies and Selective Functionalization

The presence of two distinct functional groups, a secondary alcohol and a tertiary amine, allows for a wide range of derivatization strategies to be employed on this compound. Selective functionalization of either moiety is key to its utility as a versatile intermediate.

Chemical Modification of Hydroxyl and Amine Moieties

The hydroxyl group and the dimethylamino group on the tetrahydrofuran ring can undergo various chemical transformations. The hydroxyl group can be subjected to reactions such as oxidation, reduction, or substitution. More commonly, it undergoes esterification or etherification to introduce a vast array of other functional groups. Acylation of the hydroxyl group, for instance by reacting it with an acid chloride or anhydride (B1165640), is a standard method for protecting the alcohol or for installing a specific acyl group. nih.gov

The tertiary amine of the dimethylamino group is nucleophilic and basic. It can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts, a modification that can significantly alter the molecule's physical properties and biological activity. The modification of amine and acid functional groups is a common strategy in proteomics and drug discovery to enhance analytical detection or to modulate the properties of peptides and small molecules. nih.gov Sequential modification strategies can be employed to selectively react one functional group in the presence of the other, enabling the controlled construction of complex derivatives. nih.gov

Catalytic Applications of Related Dimethylamino-Substituted Compounds (e.g., 4-(Dimethylamino)pyridine)

The dimethylamino group is a key feature in several highly effective organic catalysts. A prominent example is 4-(Dimethylamino)pyridine (DMAP), a hypernucleophilic acylation catalyst widely used in organic synthesis. utrgv.eduwikipedia.org DMAP is significantly more basic and nucleophilic than its parent compound, pyridine, and is known to accelerate acylation reactions, particularly of sterically hindered alcohols, by orders of magnitude. researchgate.net

The accepted mechanism for DMAP-catalyzed acylation with an anhydride involves the initial nucleophilic attack of DMAP on the anhydride to form a highly reactive N-acylpyridinium ion pair. utrgv.eduwikipedia.orgnih.gov This activated intermediate is then attacked by the alcohol, which is a much more facile reaction than the direct reaction of the alcohol with the less reactive anhydride. nih.govacs.org An auxiliary base, such as triethylamine, is often added to neutralize the acid generated during the reaction and regenerate the DMAP catalyst. utrgv.eduwikipedia.org The hydrochloride salt of DMAP (DMAP·HCl) has also been developed as an effective and recyclable catalyst for the acylation of inert alcohols under base-free conditions. acs.orgresearchgate.netorganic-chemistry.org This demonstrates the robust catalytic potential of the 4-dimethylaminopyridyl scaffold and, by extension, highlights the potential for the dimethylamino group in other molecular contexts to participate in or influence catalytic processes.

Evaluation as a Specialized Solvent or Reaction Medium

Detailed investigations into the performance of this compound as a solvent or reaction medium for specific organic transformations are not extensively reported in the available scientific literature. The presence of both a Lewis basic dimethylamino group and a hydroxyl group on a tetrahydrofuran scaffold suggests potential for unique solvent properties, such as enhanced solubility for certain reagents or stabilization of reaction intermediates. However, empirical data from dedicated studies is lacking.

Performance in Diverse Organic Transformations (e.g., Grignard, Wittig, Reductions, Organometallic Reactions)

There is no specific data available in the reviewed literature detailing the performance of this compound as a solvent for Grignard reactions, Wittig reactions, chemical reductions, or other general organometallic reactions. Typically, solvents for these reactions are aprotic to avoid quenching of the organometallic reagents. The presence of a hydroxyl group in this compound would likely make it unsuitable as a primary solvent for many of these transformations without prior protection of the alcohol functionality.

Comparative Analysis with Other Cyclic Ethers

A direct comparative analysis of this compound with other common cyclic ethers like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or 1,4-dioxane (B91453) as a reaction solvent is not present in the accessible research. Such a study would be necessary to establish any potential advantages or disadvantages in terms of reaction kinetics, yields, or selectivity.

Utilization as a Precursor in Inorganic and Materials Synthesis

The application of this compound as a precursor for the deposition of thin films in materials science is another area where specific research findings are absent from the public domain.

Development of Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

There is no available information on the development or use of this compound as a ligand to create volatile metal-organic precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). The synthesis of such precursors would involve the reaction of the compound with a suitable metal-containing starting material, and their viability would depend on factors like volatility, thermal stability, and clean decomposition pathways. wikipedia.org

Biological Target Interaction Mechanisms: in Vitro Perspectives

Structure-Activity Relationship (SAR) Analysis of 4-(Dimethylamino)tetrahydrofuran-3-ol Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For a novel compound like this compound, a systematic SAR study would be the first step in elucidating its potential as a biologically active agent.

Elucidation of Key Pharmacophoric Features for Biological Recognition

A pharmacophore is the three-dimensional arrangement of electronic and steric features of a molecule that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. To determine the key pharmacophoric features of this compound, a series of derivatives would be synthesized and their biological activities evaluated.

Key structural features of the this compound scaffold that would be investigated include:

The Tetrahydrofuran (B95107) Ring: Its conformation and the role of the oxygen heteroatom.

The 3-Hydroxyl Group: Its stereochemistry (R or S configuration) and its potential as a hydrogen bond donor or acceptor.

The 4-Dimethylamino Group: Its basicity, size, and potential for ionic or hydrogen bonding interactions. The stereochemical relationship between the hydroxyl and dimethylamino groups (cis or trans) would also be a critical factor.

Derivatives would be designed to probe the importance of these features. For example, the hydroxyl group could be replaced with a methoxy group to eliminate hydrogen bonding donation, or the dimethylamino group could be replaced with other amino groups of varying size and basicity. The biological activity of these analogs would then be compared to the parent compound to identify the essential features for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

For this compound derivatives, a QSAR study would involve:

Data Set Generation: A series of analogs with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, and topological) would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR model might reveal, for instance, that biological activity is positively correlated with the hydrophobicity of the substituent on the amino group and negatively correlated with its steric bulk.

Molecular Mechanisms of Interaction with Biological Macromolecules

Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug design and development.

In Vitro Binding Studies with Receptor and Enzyme Targets

Once a biological target for this compound is identified, in vitro binding assays would be employed to characterize the interaction. These assays measure the affinity of the compound for its target. Common techniques include:

Radioligand Binding Assays: Using a radiolabeled ligand to compete with the test compound for binding to the target receptor.

Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of the compound to a target immobilized on a sensor surface in real-time.

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Investigation of Orthosteric and Allosteric Binding Modes

It would be crucial to determine whether this compound binds to the primary (orthosteric) binding site of the target or to a secondary (allosteric) site. Orthosteric ligands typically compete with the endogenous ligand, while allosteric modulators bind to a different site and can modify the affinity or efficacy of the orthosteric ligand.

Distinguishing between these binding modes can be achieved through:

Competitive Binding Assays: Assessing whether the compound can displace a known orthosteric ligand.

Functional Assays: Examining the effect of the compound on the biological response in the presence and absence of a known orthosteric agonist or antagonist. Allosteric modulators often exhibit a "ceiling" effect, where increasing their concentration beyond a certain point does not produce a greater effect.

Development and Validation of Biochemical Assays for In Vitro Evaluation

To screen for and characterize the activity of this compound and its derivatives, robust and reliable biochemical assays are essential. The type of assay developed would depend on the nature of the biological target.

For Enzyme Targets: Assays would be designed to measure the inhibition or activation of the enzyme. This could involve monitoring the consumption of a substrate or the formation of a product using techniques like spectrophotometry, fluorometry, or high-performance liquid chromatography (HPLC).

For Receptor Targets: Assays would measure the functional consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or the activation of downstream signaling pathways.

Assay validation is a critical step to ensure that the assay is accurate, precise, reproducible, and suitable for its intended purpose. This involves assessing parameters such as:

Linearity and Range: The range over which the assay response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

Specificity and Selectivity: The ability of the assay to measure the intended analyte without interference from other components in the sample.

Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

In Vitro Metabolic Stability Assessment

The evaluation of a compound's metabolic stability is a critical step in early drug discovery, providing insights into its potential pharmacokinetic profile, specifically its half-life and clearance in the body. These assessments are typically conducted using various in vitro systems that contain drug-metabolizing enzymes.

Stability in Biological Milieu (e.g., Plasma, S9 fractions)

To determine the stability of this compound, it would be incubated with biological matrices such as plasma and liver S9 fractions.

Plasma Stability: The stability of a compound in plasma is important to understand its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases). The experiment would involve incubating this compound in plasma from different species (e.g., human, rat, mouse) at a physiological temperature (37°C). Samples would be taken at various time points, and the concentration of the parent compound would be measured, typically by liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance would be used to calculate the compound's half-life (t½) in plasma.

S9 Fraction Stability: Liver S9 fractions are a subcellular fraction of liver homogenate that contains a mixture of cytosolic and microsomal enzymes. This makes them a comprehensive tool for assessing both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. In a typical assay, this compound would be incubated with liver S9 fractions, fortified with necessary cofactors (e.g., NADPH for Phase I enzymes, UDPGA for UGTs, PAPS for SULTs). The depletion of the compound over time is monitored to determine parameters like intrinsic clearance (CLint) and half-life.

Table 1: Hypothetical Data Table for In Vitro Metabolic Stability of this compound

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Plasma | Human | Data Not Available | Not Applicable |

| Plasma | Rat | Data Not Available | Not Applicable |

| Liver S9 Fraction | Human | Data Not Available | Data Not Available |

| Liver S9 Fraction | Rat | Data Not Available | Data Not Available |

Biophysical Characterization of Ligand-Target Binding Thermodynamics (In Vitro)

Understanding the thermodynamic forces that drive the binding of a ligand to its biological target is fundamental for structure-based drug design and lead optimization. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to elucidate these parameters. However, without an identified biological target for this compound, a biophysical characterization is not feasible.

Should a biological target be identified, the following analyses would be conducted:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), dissociation constant (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. The Gibbs free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). Thermodynamic parameters can also be derived from SPR data by performing experiments at different temperatures (van't Hoff analysis).

Table 2: Hypothetical Data Table for Thermodynamic Parameters of this compound Binding to a Biological Target

| Parameter | Value |

| Binding Affinity (Ka, M⁻¹) | Data Not Available |

| Dissociation Constant (Kd, M) | Data Not Available |

| Gibbs Free Energy (ΔG, kcal/mol) | Data Not Available |

| Enthalpy (ΔH, kcal/mol) | Data Not Available |

| Entropy (ΔS, cal/mol·K) | Data Not Available |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Dimethylamino)tetrahydrofuran-3-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile or rubber gloves inspected for integrity before use, safety goggles, and a face shield to prevent skin/eye contact. Lab coats and closed-toe shoes are mandatory .

- Engineering Controls : Work in a fume hood with adequate ventilation. Avoid inhalation of vapors or dust by using local exhaust systems .

- Storage : Store in sealed containers at -20°C if stability data suggest low thermal tolerance. Ensure compatibility of storage materials (e.g., glass or chemically resistant polymers) .

- Waste Disposal : Segregate waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : Use H and C NMR to confirm the dimethylamino group ( ppm for N-CH) and tetrahydrofuran ring protons ( ppm). Compare with NIST reference spectra .

- FT-IR : Identify hydroxyl (broad peak ~3200–3600 cm) and tertiary amine (C-N stretch ~1020–1220 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., expected [M+H] for CHNO: 132.1025) .

Advanced Research Questions

Q. What experimental strategies resolve stereochemical inconsistencies in the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Optimize mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine) .

- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

- Stereoselective Synthesis : Use asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic methods to control stereochemistry during ring formation .

Q. How should researchers address conflicting solubility data for this compound in polar solvents?

- Methodological Answer :

- Controlled Solubility Studies :

- Temperature Gradients : Measure solubility in water, methanol, and DMSO at 25°C, 37°C, and 50°C using gravimetric or UV-Vis methods.